molecular formula C17H13ClN4O3S B2828262 1-(4-chlorophenyl)-5-oxo-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide CAS No. 1286705-38-1

1-(4-chlorophenyl)-5-oxo-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B2828262
CAS No.: 1286705-38-1
M. Wt: 388.83
InChI Key: BCCKCMWHXMLZKY-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-5-oxo-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-5-oxo-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the thiophene ring: The thiophene moiety can be introduced through a coupling reaction, such as a Suzuki or Stille coupling.

    Formation of the pyrrolidine ring: This step involves the cyclization of an appropriate precursor, often through a condensation reaction.

    Final assembly: The final step involves coupling the chlorophenyl group with the pyrrolidine-oxadiazole intermediate under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis platforms and continuous flow chemistry techniques.

Chemical Reactions Analysis

1-(4-chlorophenyl)-5-oxo-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The thiophene and oxadiazole rings can participate in coupling reactions, forming larger conjugated systems.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(4-chlorophenyl)-5-oxo-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

    Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of complex organic molecules and polymers.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-oxo-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-chlorophenyl)-5-oxo-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-5-oxo-N-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide: This compound features a furan ring instead of a thiophene ring, which can affect its reactivity and biological activity.

    1-(4-chlorophenyl)-5-oxo-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide: The presence of a pyridine ring can influence the compound’s electronic properties and interactions with biological targets.

    1-(4-chlorophenyl)-5-oxo-N-(5-(benzothiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide: The benzothiophene ring can enhance the compound’s stability and potential as a drug candidate.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-oxo-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O3S/c18-12-1-3-13(4-2-12)22-8-11(7-14(22)23)15(24)19-17-21-20-16(25-17)10-5-6-26-9-10/h1-6,9,11H,7-8H2,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCKCMWHXMLZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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